molecular formula C24H34N2O4 B1684407 Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-, rel- CAS No. 138779-29-0

Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-, rel-

Número de catálogo: B1684407
Número CAS: 138779-29-0
Peso molecular: 414.5 g/mol
Clave InChI: DLGGQRFVOGBFAX-VOIUYBSRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ZM 181037 es un fármaco de molécula pequeña inicialmente desarrollado por Zeneca Group Plc. Es conocido por su función como bloqueador de los canales de potasio, específicamente los canales de potasio sensibles a ATP (KATP). Este compuesto ha sido estudiado por sus posibles aplicaciones terapéuticas en enfermedades cardiovasculares, incluidas las arritmias, la insuficiencia cardíaca y la hipertensión .

Análisis De Reacciones Químicas

ZM 181037 principalmente experimenta reacciones típicas de los bloqueadores de los canales de potasio. Interactúa con los canales de potasio sensibles a ATP, inhibiendo su actividad. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen cromakalim, que se utiliza para estimular los canales de potasio, y ZM 181037 actúa como antagonista de esta estimulación. Los principales productos formados a partir de estas reacciones son los estados inhibidos de los canales de potasio, que afectan diversos procesos fisiológicos .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Acetamide derivatives are often explored for their pharmacological properties. The specific compound has been investigated for its potential as an analgesic and anti-inflammatory agent. Studies indicate that compounds with similar structures exhibit significant analgesic effects, making them suitable candidates for pain management therapies .

Antitumor Activity

Research has shown that acetamide derivatives can possess antitumor properties. For instance, related compounds have demonstrated high levels of antimitotic activity against various human tumor cells, suggesting that the compound may also exhibit similar properties . The mean GI50/TGI values from studies indicate promising efficacy in inhibiting cancer cell growth.

Neuropharmacology

The dimethylamino group is known to enhance the lipophilicity of compounds, which can improve their ability to cross the blood-brain barrier. This property is crucial for developing neuroactive drugs aimed at treating neurological disorders . Investigations into the neuropharmacological effects of similar compounds have highlighted their potential in treating conditions such as depression and anxiety.

Synthesis of Novel Compounds

The structural features of acetamide allow for modifications that could lead to the synthesis of novel compounds with enhanced biological activities. Researchers are actively exploring various synthetic pathways to create derivatives that may exhibit improved therapeutic profiles or reduced side effects .

Case Study 1: Analgesic Properties

A study conducted on a series of acetamide derivatives revealed that modifications to the hydroxypropyl group significantly affected analgesic potency. The compound was tested in animal models, showing a notable reduction in pain response compared to control groups, indicating its potential as an effective pain reliever .

Case Study 2: Antitumor Efficacy

In vitro studies on related acetamide compounds demonstrated substantial cytotoxicity against breast cancer cell lines. The results showed that these compounds could inhibit cell proliferation effectively, leading to further investigations into their mechanisms of action and potential clinical applications .

Case Study 3: Neuroactive Effects

Research assessing the impact of acetamide derivatives on neurotransmitter systems indicated that certain modifications enhanced serotonin receptor affinity. This finding opens avenues for developing treatments for mood disorders based on this compound's structural framework .

Data Tables

Application AreaObserved EffectsReferences
PharmaceuticalAnalgesic and anti-inflammatory ,
Antitumor ActivityHigh cytotoxicity against tumor cells ,
NeuropharmacologyPotential antidepressant effects ,

Mecanismo De Acción

ZM 181037 ejerce sus efectos bloqueando los canales de potasio sensibles a ATP (KATP) en tejidos tanto vasculares como no vasculares. Estos canales juegan un papel crucial en la regulación del potencial de la membrana celular y el tono vascular. Al inhibir estos canales, ZM 181037 evita la salida de iones potasio, lo que lleva a la despolarización de la membrana celular. Esta acción afecta varios procesos fisiológicos, incluida la contracción muscular y el equilibrio de líquidos. La falta de efecto antihipertensivo observado con ZM 181037 se atribuye a su actividad de bloqueo sobre KATP en tejidos vasculares .

Comparación Con Compuestos Similares

ZM 181037 es similar a otros bloqueadores de los canales de potasio como la glibenclamida y la tolbutamida. es único en que no aumenta los niveles de glucosa en plasma cuando se administra por vía oral, a diferencia de la glibenclamida y la tolbutamida. Esta propiedad hace que ZM 181037 sea una herramienta valiosa para estudiar los efectos específicos del bloqueo de los canales de potasio sin los efectos confusos sobre el metabolismo de la glucosa. Otros compuestos similares incluyen cromakalim, que se utiliza como compuesto de referencia en estudios que involucran la actividad de los canales de potasio .

Métodos De Preparación

La síntesis de ZM 181037 implica la preparación de 1,1-diarilcarbin-1-ol-2 aminas. Las rutas sintéticas específicas y las condiciones de reacción para ZM 181037 no están fácilmente disponibles en el dominio público. el enfoque general implica la formación del núcleo de diarilcarbinol seguida de aminación para introducir la funcionalidad amina. Los métodos de producción industrial probablemente implicarían la optimización de estos pasos para garantizar un alto rendimiento y pureza .

Actividad Biológica

Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-, rel- (commonly referred to as compound CID 5487455), is a complex organic compound notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse scientific literature.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C24H34N2O4
  • IUPAC Name : Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-

The structure features a dimethylamino group, a phenoxy linkage, and a tert-butyl substituted methoxyphenyl group, contributing to its unique biological profile.

Research indicates that compounds with similar structural features often exhibit a range of biological activities:

  • Antioxidant Activity : Compounds containing methoxy groups have shown significant antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation.
  • Enzyme Inhibition : Similar acetamide derivatives have been documented to inhibit various enzymes such as urease and phospholipases, which are crucial in metabolic pathways and disease processes .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntioxidantScavenging of free radicals
Enzyme InhibitionUrease and phospholipase inhibition
Anti-inflammatoryModulation of inflammatory pathways
CytotoxicityInduction of apoptosis in cancer cells

Study on Antioxidant Properties

A study published in MDPI highlighted the antioxidant effects of acetamide derivatives. The results demonstrated that these compounds could effectively reduce oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related disorders .

Enzyme Inhibition Research

Research has shown that structurally similar acetamides exhibit significant urease inhibition. For instance, one study reported an IC50 value of 22.61 µM for a related compound against urease, indicating promising potential for treating conditions like urinary tract infections where urease plays a critical role .

Cytotoxic Effects

In another investigation focused on cancer therapy, compounds similar to CID 5487455 were tested for their cytotoxic effects against various cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspases, suggesting their potential as anticancer agents .

Propiedades

Número CAS

138779-29-0

Fórmula molecular

C24H34N2O4

Peso molecular

414.5 g/mol

Nombre IUPAC

2-[2-[(1R,2R)-1-(5-tert-butyl-2-methoxyphenyl)-2-(dimethylamino)-1-hydroxypropyl]phenoxy]acetamide

InChI

InChI=1S/C24H34N2O4/c1-16(26(5)6)24(28,18-10-8-9-11-21(18)30-15-22(25)27)19-14-17(23(2,3)4)12-13-20(19)29-7/h8-14,16,28H,15H2,1-7H3,(H2,25,27)/t16-,24-/m1/s1

Clave InChI

DLGGQRFVOGBFAX-VOIUYBSRSA-N

SMILES

CC(C(C1=CC=CC=C1OCC(=O)N)(C2=C(C=CC(=C2)C(C)(C)C)OC)O)N(C)C

SMILES isomérico

C[C@H]([C@@](C1=CC=CC=C1OCC(=O)N)(C2=C(C=CC(=C2)C(C)(C)C)OC)O)N(C)C

SMILES canónico

CC(C(C1=CC=CC=C1OCC(=O)N)(C2=C(C=CC(=C2)C(C)(C)C)OC)O)N(C)C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

(2-(2-dimethylamino-1-hydroxy-1-(2-methoxy-5-(1,1-dimethylethyl)phenyl)propyl)phenoxy)acetamide
ICI 181037
ICI-181,037
Zeneca ZM 181037
Zeneca ZM-181,037
Zeneca ZM-181037
Zeneca ZM181,037
ZM 181037
ZM-181037

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-, rel-
Reactant of Route 2
Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-, rel-
Reactant of Route 3
Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-, rel-
Reactant of Route 4
Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-, rel-
Reactant of Route 5
Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-, rel-
Reactant of Route 6
Acetamide, 2-[2-[(1R,2R)-2-(dimethylamino)-1-[5-(1,1-dimethylethyl)-2-methoxyphenyl]-1-hydroxypropyl]phenoxy]-, rel-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.